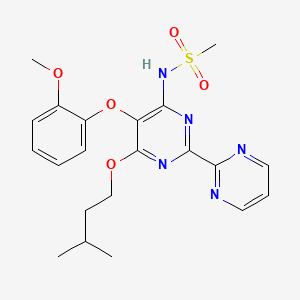
ET receptor antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ET receptor antagonist 1 is a compound that targets endothelin receptors, specifically the ETA receptor subtype. Endothelins are peptides that play a crucial role in regulating cardiovascular functions, including maintaining vascular tone and overall cardiovascular homeostasis . This compound is used to inhibit the action of endothelins, particularly endothelin-1, which is a potent vasoconstrictor and mitogen . This compound has shown efficacy in treating conditions such as pulmonary arterial hypertension and other cardiovascular-related diseases .
Preparation Methods
The synthesis of ET receptor antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ET receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
ET receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure and function of endothelin receptors and their role in various physiological processes.
Biology: It helps in understanding the signaling pathways and molecular mechanisms involved in endothelin-mediated responses.
Medicine: It is used in the development of therapeutic agents for treating cardiovascular diseases, pulmonary arterial hypertension, and other related conditions.
Industry: It is employed in the production of pharmaceuticals and as a research tool in drug discovery and development
Mechanism of Action
ET receptor antagonist 1 exerts its effects by binding to the ETA receptor subtype, thereby blocking the action of endothelin-1. This inhibition prevents the vasoconstrictive and mitogenic effects of endothelin-1, leading to vasodilation and reduced vascular resistance . The molecular targets and pathways involved include the endothelin receptors and downstream signaling pathways that regulate vascular tone and cell proliferation .
Comparison with Similar Compounds
ET receptor antagonist 1 can be compared with other similar compounds, such as:
Bosentan: A dual endothelin receptor antagonist that targets both ETA and ETB receptors.
Macitentan: Another dual endothelin receptor antagonist with a longer half-life and improved efficacy.
Ambrisentan: A selective ETA receptor antagonist with a different pharmacokinetic profile.
The uniqueness of this compound lies in its selective targeting of the ETA receptor, which provides specific therapeutic benefits in conditions where ETA-mediated effects are predominant .
Properties
Molecular Formula |
C21H25N5O5S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenoxy)-6-(3-methylbutoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C21H25N5O5S/c1-14(2)10-13-30-21-17(31-16-9-6-5-8-15(16)29-3)18(26-32(4,27)28)24-20(25-21)19-22-11-7-12-23-19/h5-9,11-12,14H,10,13H2,1-4H3,(H,24,25,26) |
InChI Key |
YXFGTVYULLXKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
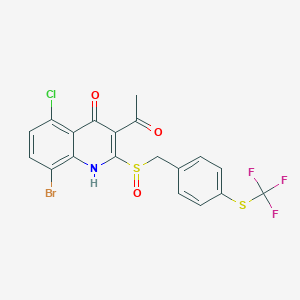
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
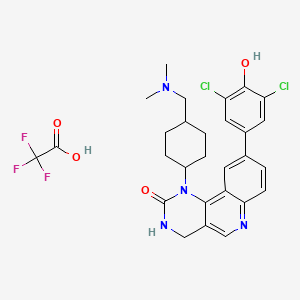
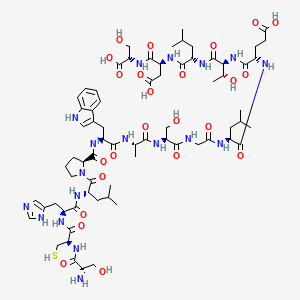

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
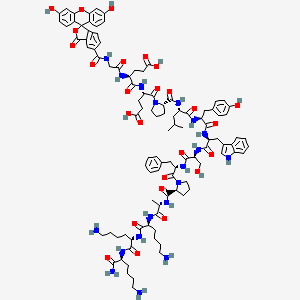

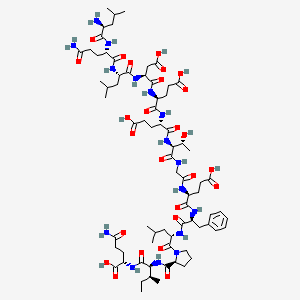
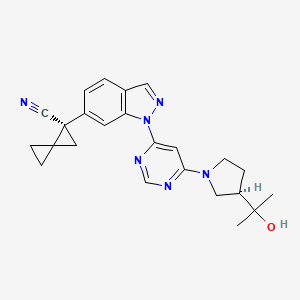
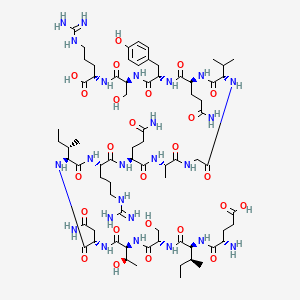
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)
